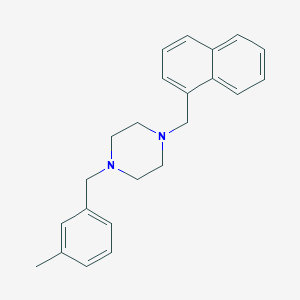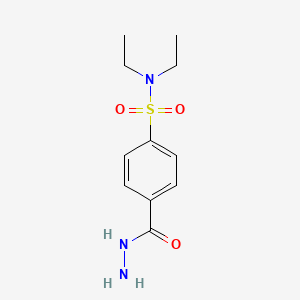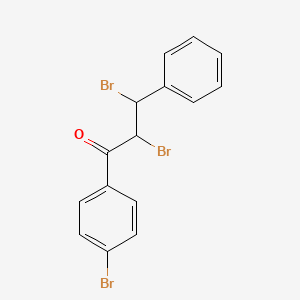![molecular formula C45H60O4 B10885161 1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate](/img/structure/B10885161.png)
1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate is a complex organic compound with the molecular formula C45H60O4 This compound is characterized by its unique structure, which includes two naphthyl groups and laurate esters
Preparation Methods
The synthesis of 1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate involves several steps. The primary synthetic route includes the esterification of dodecanoic acid with 2-naphthol, followed by the alkylation of the resulting ester with 1-naphthylmethyl chloride. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield naphthoic acids, while reduction with lithium aluminum hydride can produce naphthyl alcohols.
Scientific Research Applications
1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and alkylation reactions. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.
Biology: The compound’s potential as a lipid-like molecule allows it to be used in studies of membrane dynamics and lipid-protein interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells due to its lipophilic nature.
Mechanism of Action
The mechanism of action of 1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate is not fully understood. its effects are likely mediated through interactions with lipid membranes and proteins. The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate can be compared to other similar compounds, such as:
- Dodecanoic acid 4-(1-(4-dodecanoyloxy-phenyl)-1-methyl-ethyl)-phenyl ester
- Dodecanoic acid 2’-dodecanoyloxy-biphenyl-2-yl ester
- Dodecanoic acid naphthalen-1-ylamide
These compounds share similar structural features, such as the presence of dodecanoyloxy groups and aromatic rings. this compound is unique due to its specific combination of two naphthyl groups and laurate esters, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C45H60O4 |
|---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
[1-[(2-dodecanoyloxynaphthalen-1-yl)methyl]naphthalen-2-yl] dodecanoate |
InChI |
InChI=1S/C45H60O4/c1-3-5-7-9-11-13-15-17-19-29-44(46)48-42-33-31-36-25-21-23-27-38(36)40(42)35-41-39-28-24-22-26-37(39)32-34-43(41)49-45(47)30-20-18-16-14-12-10-8-6-4-2/h21-28,31-34H,3-20,29-30,35H2,1-2H3 |
InChI Key |
QJWVYYXRVFMISH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B10885110.png)
![1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene](/img/structure/B10885112.png)
![(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885118.png)
![3-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B10885126.png)
![{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]](/img/structure/B10885127.png)
![4-methyl-N-[(1Z)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B10885132.png)

![2-[(2-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10885140.png)



